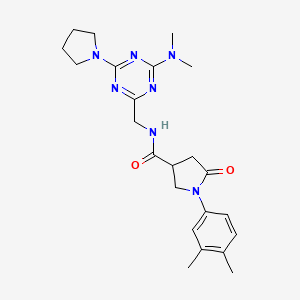![molecular formula C8H12BrN3O2 B2830470 Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide CAS No. 1883347-31-6](/img/structure/B2830470.png)
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide” is a chemical compound with the CAS Number: 1883347-31-6 . It has a molecular weight of 262.11 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of related compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been reported . The synthesis involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O2.BrH/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6;/h5,9H,2-4H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white to yellow powder or crystals . The storage temperature is recommended to be in an inert atmosphere, 2-8C .Aplicaciones Científicas De Investigación
Supramolecular Assembly and Weak Intermolecular Interactions
Research on the energetic multi-component molecular solids of tetrafluoroterephthalic acid with various N-containing heterocycles, including imidazo[1,2-a]pyrazine derivatives, highlights the significance of hydrogen bonds and weak intermolecular interactions (C–H⋯F and C–H⋯O) in assembling molecules into larger architectures. These interactions play a crucial role in the formation of higher-order supramolecular structures, showcasing the compound's potential in designing new material systems (Wang et al., 2014).
Chemiluminescent Properties for Bioconjugation
A series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, prepared from 2-amino-3,5-dibromopyrazine, demonstrates the compound's application in the synthesis of coelenterazine and the regiospecific incorporation of carboxyalkyl linkers required for bioconjugation. The use of peroxymonocarbonate as an electrophilic oxidant to initiate 'pseudo-flash' chemiluminescence further illustrates its utility in biochemical applications (Adamczyk et al., 2003).
Novel Fluorescent Molecules and Herbicide Potential
The synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its unique reactivity exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines unveils the discovery of novel fluorescent molecules. These molecules exhibit stronger fluorescence intensity than their methyl analogues, indicating potential applications in fluorescence-based technologies. Additionally, some derivatives have shown to be effective inhibitors of monocotyledonous Echinochloa crus-galli L. Beauv, suggesting applications in agricultural chemistry (Yan‐Chao Wu et al., 2006).
Green Synthesis and Antimicrobial Activity
The green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides under microwave irradiation conditions demonstrates an eco-friendly approach to obtaining these compounds. These derivatives were synthesized from 2-iodopyrazine and screened for antimicrobial activity, with some exhibiting promising results. This research presents the compound's potential in developing new antimicrobial agents through sustainable methodologies (Jyothi & Madhavi, 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with gαq proteins .
Mode of Action
Related compounds are known to silence gαq proteins . This suggests that Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide might interact with its targets and cause changes in their activity.
Result of Action
Related compounds are known to silence gαq proteins, which could potentially lead to changes in cellular signaling .
Propiedades
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.BrH/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6;/h5,9H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMSXKIWTKEWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCNCC2=N1.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde](/img/structure/B2830392.png)


![2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide](/img/structure/B2830396.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830397.png)
![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2830399.png)



![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2830404.png)


![(2S)-N-{4-[2-(dimethylamino)ethyl]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2830407.png)
![4-[2-[[3-(4-Methylphenyl)-5-triazolo[1,5-a]quinazolinyl]amino]ethyl]benzenesulfonamide](/img/structure/B2830408.png)